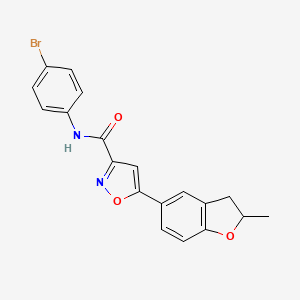![molecular formula C21H21ClN2O2S B14984732 1-[4-(1,3-Benzothiazol-2-yl)piperidin-1-yl]-2-(2-chlorophenoxy)propan-1-one](/img/structure/B14984732.png)
1-[4-(1,3-Benzothiazol-2-yl)piperidin-1-yl]-2-(2-chlorophenoxy)propan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[4-(1,3-Benzothiazol-2-yl)piperidin-1-yl]-2-(2-chlorophenoxy)propan-1-one is a complex organic compound that features a benzothiazole ring, a piperidine ring, and a chlorophenoxy group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(1,3-Benzothiazol-2-yl)piperidin-1-yl]-2-(2-chlorophenoxy)propan-1-one typically involves multi-step procedures. One common method involves the reaction of 1,3-benzothiazole with piperidine under specific conditions to form the intermediate compound. This intermediate is then reacted with 2-chlorophenoxypropan-1-one to yield the final product. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like hydroxybenzotriazole (HOBT) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl) .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
1-[4-(1,3-Benzothiazol-2-yl)piperidin-1-yl]-2-(2-chlorophenoxy)propan-1-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like sodium borohydride (NaBH4) for reduction, and nucleophiles like sodium hydroxide (NaOH) for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with hydroxyl or carbonyl groups, while reduction may produce alcohols or amines. Substitution reactions can result in the formation of new derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
1-[4-(1,3-Benzothiazol-2-yl)piperidin-1-yl]-2-(2-chlorophenoxy)propan-1-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antibacterial and antifungal properties
Wirkmechanismus
The mechanism of action of 1-[4-(1,3-Benzothiazol-2-yl)piperidin-1-yl]-2-(2-chlorophenoxy)propan-1-one involves its interaction with specific molecular targets and pathways. The benzothiazole ring is known to interact with enzymes and receptors, modulating their activity. The piperidine ring can enhance the compound’s binding affinity to its targets, while the chlorophenoxy group can influence its solubility and bioavailability .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(1,3-Benzothiazol-2-yl)-2-phenyl quinazolin-4(3H)-ones: These compounds also feature a benzothiazole ring and are studied for their antibacterial properties.
N’-(1,3-Benzothiazol-2-yl)-arylamides: These derivatives are known for their antibacterial activity and are synthesized using similar methods.
Benzothiazole-based anti-tubercular compounds: These compounds are developed for their potential in treating tuberculosis.
Uniqueness
1-[4-(1,3-Benzothiazol-2-yl)piperidin-1-yl]-2-(2-chlorophenoxy)propan-1-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile modifications, making it a valuable compound for various research and industrial applications .
Eigenschaften
Molekularformel |
C21H21ClN2O2S |
|---|---|
Molekulargewicht |
400.9 g/mol |
IUPAC-Name |
1-[4-(1,3-benzothiazol-2-yl)piperidin-1-yl]-2-(2-chlorophenoxy)propan-1-one |
InChI |
InChI=1S/C21H21ClN2O2S/c1-14(26-18-8-4-2-6-16(18)22)21(25)24-12-10-15(11-13-24)20-23-17-7-3-5-9-19(17)27-20/h2-9,14-15H,10-13H2,1H3 |
InChI-Schlüssel |
NIZQWDBGNIPSDF-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C(=O)N1CCC(CC1)C2=NC3=CC=CC=C3S2)OC4=CC=CC=C4Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-{[1-(dimethylamino)cyclohexyl]methyl}-2-(3,4-dimethylphenoxy)acetamide](/img/structure/B14984654.png)
![5-bromo-3-[4-(dimethylamino)benzyl]-1-methyl-1,3-dihydro-2H-indol-2-one](/img/structure/B14984658.png)
![N-[5-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-(2-methylphenoxy)acetamide](/img/structure/B14984666.png)


![propan-2-yl (2-{[2-(2,5-dimethylphenoxy)ethyl]sulfanyl}-1H-benzimidazol-1-yl)acetate](/img/structure/B14984693.png)
![5-(4-chlorophenyl)-N-[4-(dimethylamino)benzyl]-N-(furan-2-ylmethyl)-1,2-oxazole-3-carboxamide](/img/structure/B14984696.png)
![2-(2,3-dimethylphenoxy)-N-[2-(morpholin-4-yl)-2-(thiophen-2-yl)ethyl]acetamide](/img/structure/B14984700.png)

![Ethyl 4,5-dimethyl-2-{[(5-phenyl-1,2-oxazol-3-yl)carbonyl]amino}thiophene-3-carboxylate](/img/structure/B14984724.png)
![N-{[2-(4-methylphenyl)-1,3-thiazol-4-yl]methyl}-2-nitrobenzamide](/img/structure/B14984739.png)

